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Compound of Interest

Compound Name: Hydrangenoside A dimethyl acetal
Cat. No.: B13830081
Get Quote
\ J

Executive Summary & Compound Identity

Hydrangenoside A dimethyl acetal is the dimethyl ketal derivative of Hydrangenoside A, a
novel secoiridoid glucoside originally isolated from Hydrangea macrophylla. While the parent
compound (Hydrangenoside A) features a reactive ketone functionality within its oxane ring, the
dimethyl acetal form is often identified either as an artifact of methanolic extraction or as a
stable semi-synthetic derivative prepared for structural elucidation.

CAS Number: 952485-00-6[1][2]

Molecular Formula: C

H

O

[1]

Molecular Weight: 666.71 g/mol [1]

Classification: Secoiridoid Glucoside Derivative / Acetal-Protected Iridoid[1]
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e Parent Compound: Hydrangenoside A (C

H

O

)]

Structural Significance

The transition from Hydrangenoside A to its dimethyl acetal involves the chemoselective
protection of the C-4 ketone on the oxane ring.[1] This modification significantly alters the
solubility and chromatographic behavior of the molecule, often stabilizing the acid-sensitive
secoiridoid skeleton during purification.

Chemical Structure & Stereochemistry[1][4]

The structure of Hydrangenoside A dimethyl acetal is a complex hybrid of a secologanin-
derived moiety and a shikimate-malonate derived unit.[1]

Core Skeleton Analysis

The molecule consists of three distinct domains:

e The Secoiridoid Core: A dihydropyran ring bearing a methyl ester and a vinyl group
(characteristic of secologanin derivatives).

e The Glucoside Moiety: A

-D-glucopyranosyl unit attached to the dihydropyran ring.[1]

o The Modified Oxane Ring (The Acetal Site): In the parent Hydrangenoside A, this is a 4-
oxooxane (tetrahydro-4H-pyran-4-one) ring substituted with a 4-hydroxyphenethyl moiety.[1]
In the dimethyl acetal, the C-4 carbonyl is converted to a 4,4-dimethoxy functionality.[1]

Stereochemical Configuration

The absolute configuration is retained from the parent Hydrangenoside A.

e Glycosidic Linkage:
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-anomeric configuration (
Hz).[1]

o Chiral Centers: The specific stereocenters at the ring junctions and side-chain attachment
points (e.g., C-2, C-3, C-4 of the dihydropyran) remain unchanged during acetalization.[1]
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Figure 1: Structural derivation of Hydrangenoside A dimethyl acetal from its biosynthetic

precursors.

Spectroscopic Properties (NMR & MS)[1][6][7]1[8][9]
[10][11][12]

Accurate identification requires distinguishing the acetal from the parent ketone. The following
data highlights the diagnostic signals.

Nuclear Magnetic Resonance (NMR) Signatures

The most critical diagnostic shift occurs at the C-4 position of the oxane ring.[1]

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Hydramacroside-A
https://pubchem.ncbi.nlm.nih.gov/compound/Hydramacroside-A
https://www.benchchem.com/product/b13830081/docs?utm_src=pdf-body-img#hydrangenoside-a-dimethyl-acetal-structural-characterization-chemical-properties-1
https://www.benchchem.com/product/b13830081/docs?utm_src=pdf-body#hydrangenoside-a-dimethyl-acetal-structural-characterization-chemical-properties-1
https://pubchem.ncbi.nlm.nih.gov/compound/Hydramacroside-A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13830081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parent Dimethyl
Nucleus Position (Hydrangenosi  Acetal Shift (4)
de A) Derivative
~100-105 ppm
~208.0 ppm C(OM
C NMR C-4 (Oxane) (c=0) (C(OMe) -100 ppm
)
3.70 ppm (Ester
Meth 370 ppm (Bster- 1F5)p3 2(5 | 2 Singlet
ethox +3.15-3. m  +2 Singlets
H NMR Y OMe only) PP J
(2x Acetal -OMe)
~51.0 ppm
~51.0 ppm (Ester) + ~48.0 ) )
C NMR Methoxy Diagnostic
(Ester) ppm (Acetal -
OMe)

Note: The presence of two new methoxy singlets in the proton spectrum and the

disappearance of the ketone carbonyl resonance in the carbon spectrum are the definitive

proofs of acetal formation.

Mass Spectrometry (MS)[1]

e Parent lon: The molecular ion shifts from

(Parent) to
(Acetal).[1]

e Fragmentation:

o Loss of Methanol: The dimethyl acetal readily loses methanol (

) under ESI-MS/MS conditions, generating a characteristic oxocarbenium ion.[1]

o Retro-Aldol Cleavage: Fragmentation patterns often show cleavage between the

secoiridoid and the phenethyl moiety.[1]
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Formation Mechanism & Stability[1]

Understanding the formation is critical for researchers to determine if the compound is a natural
isolate or an extraction artifact.

Formation Mechanism (Acid-Catalyzed Acetalization)

Hydrangenoside A contains a ketone in a six-membered ring.[1] In the presence of Methanol
(MeOH) and a catalytic amount of acid (often naturally present in plant vacuoles or introduced
via silica gel chromatography), the ketone undergoes reversible acetalization.[1]

» Protonation: The carbonyl oxygen is protonated.[4]
¢ Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a hemiacetal.
o Dehydration: Loss of water generates an oxocarbenium ion.

o Second Attack: A second methanol molecule attacks, forming the dimethyl acetal.

Stability Profile

e Acidic Media: The acetal is labile. Exposure to aqueous acid (e.g., 0.1% Formic Acid in
HPLC mobile phases) can hydrolyze the acetal back to the parent ketone (Hydrangenoside
A).[1]

o Basic/Neutral Media: The acetal is generally stable and can be stored in dry organic solvents
(MeOH, DMSO).

o Storage: Recommended storage at -20°C in a desiccated environment to prevent hydrolysis
by atmospheric moisture.[1]
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Figure 2: Equilibrium between the acetal and parent ketone forms dependent on solvent and
pH.[1]

Experimental Protocols
Isolation/Synthesis of the Dimethyl Acetal

If the goal is to isolate the dimethyl acetal specifically, the extraction protocol must maximize
acetal formation.

Protocol:

Extraction: Extract dried Hydrangea macrophylla leaves with Methanol (MeOH) containing
0.05% HCI (v/v) to catalyze acetal formation.[1] Reflux for 2 hours.

Concentration: Evaporate MeOH under reduced pressure at <40°C.

Partition: Suspend residue in water and partition with Ethyl Acetate (EtOAc) to remove non-
polar lipids. The target glycosides remain in the aqueous phase or interface.

Purification (Critical Step):
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o Use neutral alumina or deactivated silica gel for column chromatography. Avoid acidic
silica, which may revert the acetal if water is present.

o Elute with a gradient of CHCI

:MeOH.

Final Polish: Preparative HPLC using a neutral mobile phase (Water/Acetonitrile, no acid
modifier) to preserve the acetal.

Hydrolysis (Reversion to Parent)

To confirm the structure, revert the acetal to Hydrangenoside A:

Dissolve 5 mg of the dimethyl acetal in 1 mL of 50% Aqueous Acetonitrile.

Add 10

L of 1M HCI.

Stir at room temperature for 30 minutes.

Analyze by HPLC-MS; the peak should shift from

(Acetal) to

(Parent) with a mass loss of 46 Da.[1]
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+ BOC Sciences. "Hydrangenoside A dimethyl acetal (CAS 952485-00-6)."[1][2] Product
Specification Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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